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molecular formula C7H7NO2 B080506 1-(3-Hydroxypyridin-2-yl)ethanone CAS No. 13210-29-2

1-(3-Hydroxypyridin-2-yl)ethanone

Cat. No. B080506
M. Wt: 137.14 g/mol
InChI Key: DYFSAZGSIBFUAI-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

A solution of MeMgBr (390 mL of 1.4 M in toluene/THF (75:25), 540 mmol) was heated at 60° C. and a solution of 3-hydroxypyridine-2-carboxylic acid (15 g, 110 mmol) and triethylamine (15 mL, 110 mmol) in THF (75 mL) was added dropwise over 3 hours. The resulting mixture was then stirred for 2 hours at 60° C. The reaction mixture was cooled on an ice/brine bath and methyl formate (13 mL, 220 mmol) was added keeping the internal temperature below 20° C. The reaction mixture was then acidified to pH 5-6 with 1M aqueous HCl, and the layers were separated, and the aqueous layer was extracted with ethyl acetate (3×). The organic phases were combined, washed with brine, dried over sodium sulfate and evaporated to dryness to afford 1-(3-hydroxypyridin-2-yl)ethanone (4.0 g, 27%). ESI-MS m/z calc. 137.1. found 138.3 (M+1)+; Retention time: 0.62 minutes (3 min run).
Quantity
390 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Mg+].[Br-].[OH:4][C:5]1[C:6]([C:11]([OH:13])=O)=[N:7][CH:8]=[CH:9][CH:10]=1.[CH2:14](N(CC)CC)C.C(OC)=O.Cl>C1COCC1>[OH:4][C:5]1[C:6]([C:11](=[O:13])[CH3:14])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
390 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred for 2 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on an ice/brine bath
CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C(=NC=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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